
4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
カタログ番号 B2376043
CAS番号:
2034365-75-6
分子量: 397.29
InChIキー: YOLCLBXJUGGYBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups is an important area of research . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been applied to the synthesis of analogs of various bioactive pyridines .Molecular Structure Analysis
The molecular structure of “4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is represented by the formula C16H17BrN2O3S . The structure reveals that the piperidine ring is in a chair conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” involve a ring cleavage methodology reaction . The substitution effects of indole substrates in the ring cleavage reaction with ethyl acetoacetate have been investigated, confirming the formation of desired substituted pyridine analogs in good yields, regardless of the electronic effects of the substituents .科学的研究の応用
Synthesis and Biological Evaluation
- 4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine derivatives have been synthesized and evaluated for biological activities. One study involved synthesizing 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were tested against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to determine ligand-BChE binding affinity (Khalid et al., 2016).
Antimicrobial Activity
- Some derivatives have been explored for their antimicrobial properties. For instance, the novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety showed antimicrobial activity (Ammar et al., 2004).
Antioxidant and Anticholinesterase Activities
- In a study focusing on antioxidant capacity and anticholinesterase activity, compounds with the sulfonyl hydrazone scaffold and piperidine rings were synthesized and evaluated. Some compounds exhibited significant antioxidant capacity and anticholinesterase activity (Karaman et al., 2016).
Antibacterial Potential
- Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The research indicated moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).
Anticancer Activity
- Compounds containing 4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine structure have been investigated for their anticancer properties. One series of synthesized compounds exhibited good activity and selectivity toward leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Structure-Activity Relationships
- Studies on these compounds often include in-depth analyses of their structure-activity relationships. These investigations provide valuable insights into how different substitutions and molecular structures influence biological activities, such as antimicrobial and anticancer properties (El‐Emary et al., 2002).
Crystallographic and Spectral Analysis
- Crystallographic and spectral analyses of these compounds are also integral to understanding their properties and potential applications. For instance, studies on hydrogen-bonding patterns in enaminones have provided insights into the molecular configurations and interactions of these compounds (Balderson et al., 2007).
特性
IUPAC Name |
4-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c17-13-1-3-16(4-2-13)23(20,21)19-11-7-15(8-12-19)22-14-5-9-18-10-6-14/h1-6,9-10,15H,7-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLCLBXJUGGYBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Chloro-4-(furan-2-ylmethylamino)benzoic acid
518336-22-6
1-(Chloromethyl)-2-methyl-4-nitrobenzene
112299-39-5
3-tert-butyl-1H-pyrazol-5-ol
66699-90-9


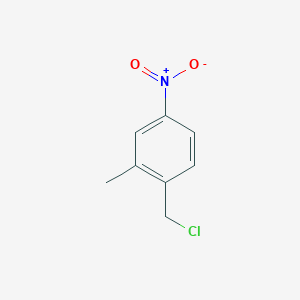
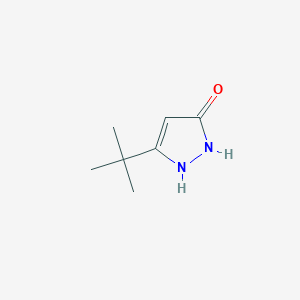
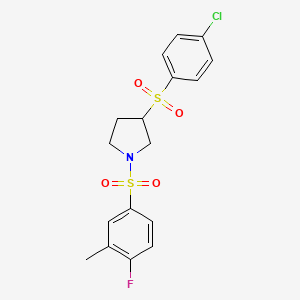
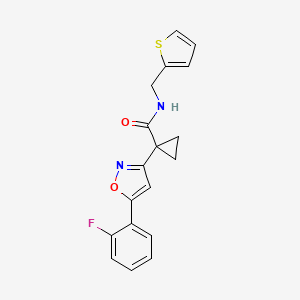
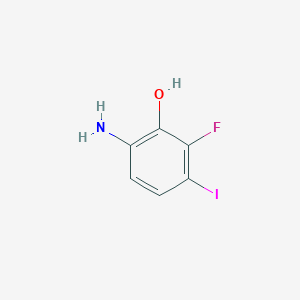
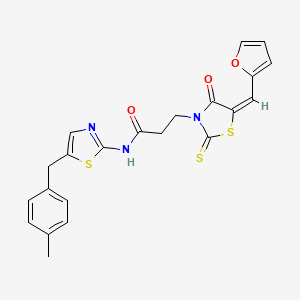

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2375977.png)

![2-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2375979.png)
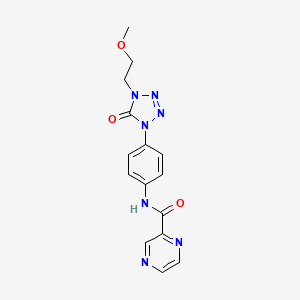
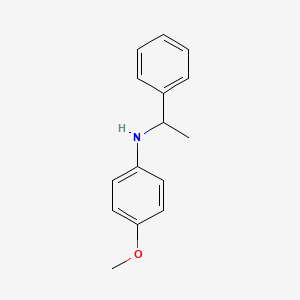
![(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride](/img/structure/B2375983.png)